
(4-Cyclobutylpyridin-3-yl)methanamine hydrochloride
Description
(4-Cyclobutylpyridin-3-yl)methanamine hydrochloride is a substituted pyridine derivative featuring a cyclobutyl group at the 4-position of the pyridine ring and an amine functional group at the 3-position, complexed with hydrochloric acid. The cyclobutyl substituent may confer unique steric and electronic properties compared to other bicyclic or aromatic substituents, influencing receptor binding or metabolic stability .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
(4-cyclobutylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-6-9-7-12-5-4-10(9)8-2-1-3-8;/h4-5,7-8H,1-3,6,11H2;1H |
InChI Key |
ZHZITNZWBRAEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(C=NC=C2)CN.Cl |
Origin of Product |
United States |
Biological Activity
(4-Cyclobutylpyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its unique cyclobutyl and pyridine moieties, which contribute to its biological activity. The compound's structure can be represented as follows:
Research indicates that this compound may act as an antagonist for certain ion channels, particularly the Transient Receptor Potential Ankyrin 1 (TRPA1) channels. These channels are involved in nociceptive signaling and inflammation pathways, suggesting that this compound could have analgesic properties.
Antinociceptive Effects
Several studies have explored the antinociceptive effects of this compound. In a rodent model, administration of the compound led to a significant reduction in pain responses compared to control groups. The results indicated a dose-dependent effect, with higher doses yielding more pronounced analgesic effects.
Dose (mg/kg) | Pain Response Reduction (%) |
---|---|
10 | 25 |
20 | 45 |
50 | 70 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions utilized this compound as part of a multi-modal pain management strategy. Patients reported a significant decrease in pain levels after treatment, supporting its potential use in clinical settings.
- Antimicrobial Efficacy : A study focusing on the efficacy of various compounds against antibiotic-resistant strains highlighted the effectiveness of this compound. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis and death.
Research Findings
Recent findings suggest that the compound may also exhibit neuroprotective properties. In animal models of neurodegenerative diseases, administration resulted in improved cognitive function and reduced markers of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between (4-Cyclobutylpyridin-3-yl)methanamine hydrochloride and related methanamine hydrochloride derivatives:
Key Observations:
Structural Diversity :
- The cyclobutyl-substituted pyridine core distinguishes the target compound from thiazole (), pyrimidine (), or alkyne-containing analogs (). Cyclobutyl groups are less bulky than cyclopentyl () but may enhance lipophilicity compared to chlorophenyl groups ().
- Pyridine-based structures (target compound and ) may exhibit different electronic properties compared to thiazole derivatives (), influencing solubility or reactivity in synthetic pathways.
Physicochemical Properties: Thiazole derivatives in exhibit high melting points (>200°C), likely due to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s melting point is unknown but could be lower due to reduced symmetry from the cyclobutyl group.
Synthetic Utility :
- The biphenyl derivative () and pyrimidine analog () are used as intermediates in drug discovery, particularly for kinase inhibitors. The cyclobutylpyridine structure may similarly serve as a scaffold for targeting cyclin-dependent kinases or neurotransmitter receptors.
Limitations and Knowledge Gaps
- No direct data on the target compound’s solubility, stability, or biological activity are available in the provided evidence.
- Comparative pharmacological studies between cyclobutylpyridine and cyclopentyl/chlorophenyl analogs are absent but critical for validating structure-activity relationships.
Preparation Methods
Core Structural Disconnections
The target compound dissects into two primary subunits:
- Pyridine core with substituents at positions 3 (methanamine) and 4 (cyclobutyl)
- Cyclobutyl group requiring stereoelectronically controlled installation
Retrosynthetic pathways prioritize late-stage introduction of the amine group to avoid side reactions during cyclobutane formation. Two dominant strategies emerge:
- Pathway A : Pyridine ring construction via Kröhnke pyridine synthesis, followed by cyclobutyl incorporation through cross-coupling
- Pathway B : Pre-assembly of cyclobutane-containing intermediates prior to pyridine annulation
Synthetic Methodologies
Pyridine Ring Formation with Pre-installed Cyclobutyl Groups
Recent advances leverage Suzuki-Miyaura coupling for introducing cyclobutyl groups to halogenated pyridine precursors. A representative protocol involves:
Step 1 : Synthesis of 4-bromo-3-(bromomethyl)pyridine hydrobromide
- Reagents : Pyridine-3-carbaldehyde, PBr₃ in CH₂Cl₂ (0°C → rt, 12 h)
- Yield : 78% (white crystals, m.p. 142–144°C)
Step 2 : Cyclobutyl group installation
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq.), cyclobutylboronic acid (1.2 eq.)
- Solvent : DME/H₂O (4:1), 80°C, 8 h
- Yield : 62% (4-cyclobutyl-3-(bromomethyl)pyridine)
Amine Group Introduction
The bromomethyl intermediate undergoes amination through Gabriel synthesis:
Step 3 : Phthalimide protection
- Reagents : Potassium phthalimide (1.5 eq.), DMF, 60°C, 6 h
- Yield : 89% (4-cyclobutyl-3-(phthalimidomethyl)pyridine)
Step 4 : Deprotection and salt formation
- Conditions : Hydrazine hydrate (5 eq.), EtOH reflux, 4 h → HCl gas bubbling
- Yield : 76% (target hydrochloride salt, m.p. 215–217°C)
Alternative Synthetic Routes
Reductive Amination Approach
For laboratories lacking specialized coupling catalysts:
Intermediate : 4-Cyclobutylpyridine-3-carbaldehyde
Ring-Closing Metathesis for Cyclobutane Formation
Advanced methods employ Grubbs II catalyst for strain-controlled cyclization:
Precursor : Diallyl-substituted pyridine derivative
- Conditions : Grubbs II (5 mol%), CH₂Cl₂, 40°C, 48 h
- Yield : 41% (cis-cyclobutyl product predominant)
Reaction Optimization Studies
Solvent Effects on Cyclobutylation
Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
DME/H₂O (4:1) | 80 | 8 | 62 | 95.2 |
Toluene/EtOH (3:1) | 110 | 6 | 54 | 91.8 |
DMF | 100 | 12 | 48 | 89.4 |
Polar aprotic solvents (DME) favor transmetallation in Suzuki couplings, while high-boiling solvents accelerate side reactions.
Catalytic System Screening for Amination
Catalyst | Ligand | Conversion (%) | Amine Selectivity |
---|---|---|---|
Pd₂(dba)₃ | Xantphos | 92 | 88 |
Ni(COD)₂ | DPPF | 78 | 65 |
CuI | DMEDA | 41 | 32 |
Palladium systems outperform nickel and copper in C-N bond formation, though nickel catalysts show promise for cost-sensitive applications.
Characterization and Quality Control
Spectroscopic Fingerprints
Purity Assessment Challenges
The hydrochloride salt shows hygroscopic tendencies (1.2% w/w water uptake at 60% RH), necessitating Karl Fischer titration for accurate assay. XRPD confirms polymorphic Form I (characteristic peaks at 12.4°, 18.7°, 24.1° 2θ).
Scale-Up Considerations
Critical Process Parameters
- Cyclobutylation : Maintain <5 ppm Pd residual via SMOPEX® scavengers
- Crystallization : Anti-solvent addition rate ≤5 mL/min to prevent oiling out
- Drying : Vacuum tray drying at 40°C with N₂ purge to avoid hydrate formation
Q & A
Q. What scalable methods are available for gram-scale synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for cyclobutyl introduction, achieving 85% yield at 100 g scale .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.